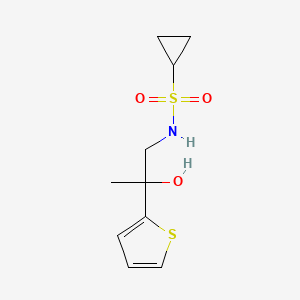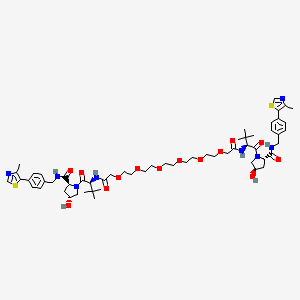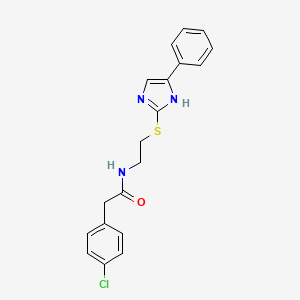![molecular formula C12H15NO4 B2951538 (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 21488-23-3](/img/structure/B2951538.png)
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an ethoxycarbonyl group attached to the amino group and a phenyl group attached to the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine followed by esterification. One common method includes the use of ethyl chloroformate to introduce the ethoxycarbonyl group. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethoxycarbonyl group can be reduced to an amino group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino acids with different protecting groups or oxidized phenyl derivatives.
Scientific Research Applications
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in biological systems. The ethoxycarbonyl group can be hydrolyzed to release the active amino acid, which then participates in metabolic pathways. The phenyl group interacts with hydrophobic pockets in enzymes, facilitating binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the ethoxycarbonyl group.
N-acetylphenylalanine: Similar in structure but with an acetyl group instead of an ethoxycarbonyl group.
Boc-phenylalanine: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid is unique due to its specific protecting group, which provides distinct reactivity and stability compared to other derivatives. This makes it particularly useful in synthetic chemistry for the selective modification of amino acids.
Properties
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2951460.png)







![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide](/img/structure/B2951472.png)
![(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid](/img/structure/B2951474.png)
![2-(4-fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2951475.png)
![1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2951476.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate](/img/structure/B2951478.png)
